2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline
CAS No.: 2640865-74-1
Cat. No.: VC11859735
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640865-74-1 |
|---|---|
| Molecular Formula | C17H18N6 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 2-methyl-3-(4-pyrimidin-4-ylpiperazin-1-yl)quinoxaline |
| Standard InChI | InChI=1S/C17H18N6/c1-13-17(21-15-5-3-2-4-14(15)20-13)23-10-8-22(9-11-23)16-6-7-18-12-19-16/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | GTSRXBOPVWKQJM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC=C4 |
| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline integrates three distinct heterocyclic systems: a quinoxaline core, a piperazine ring, and a pyrimidine substituent. The quinoxaline system (CHN) provides a planar, aromatic scaffold conducive to π-π stacking interactions with biological targets, while the piperazine moiety (CHN) introduces conformational flexibility and basicity. The pyrimidine group (CHN) further enhances hydrogen-bonding capabilities.
Molecular Formula: CHN
Molecular Weight: 308.39 g/mol
Key Structural Features:
-
Methyl group at position 2 of the quinoxaline core, which sterically modulates interactions with hydrophobic binding pockets.
-
Piperazine linker bridging the quinoxaline and pyrimidine rings, enabling spatial orientation adjustments.
-
Pyrimidine substituent at position 4 of the piperazine, contributing to electronic delocalization and target affinity.
The compound’s solubility profile is influenced by its heteroaromatic structure, rendering it sparingly soluble in aqueous media but highly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). LogP values estimated at 2.1–2.5 suggest moderate lipophilicity, facilitating membrane permeability .
Synthetic Methodologies and Optimization
Multi-Component Synthesis Strategies
Recent advances in quinoxaline synthesis emphasize one-pot, transition-metal-catalyzed protocols. For example, iron-catalyzed transfer hydrogenation between alcohols and nitroarenes enables efficient construction of the quinoxaline core via in situ generation of aldehydes and anilines . A representative pathway involves:
-
Oxidative Coupling: Di-t-butyl peroxide and iron catalysts oxidize methyl arenes to benzaldehydes.
-
Pictet-Spengler Annulation: Condensation of benzaldehyde derivatives with 1,2-diaminoarenes forms the quinoxaline framework.
-
Piperazine-Pyrimidine Conjugation: Nucleophilic aromatic substitution links the piperazine and pyrimidine moieties.
This method achieves moderate yields (45–60%) with excellent functional group tolerance, including halogens and electron-donating substituents .
Catalytic and Solvent Effects
Copper(II) nitrate-mediated reactions in acetonitrile at 50°C have been shown to enhance regioselectivity during pyrimidine ring formation . Solvent screening reveals that diglyme improves reaction efficiency by stabilizing intermediates through coordination with metal catalysts.
Optimization Challenges:
-
Steric hindrance from the methyl group necessitates prolonged reaction times (12–24 h).
-
Byproduct formation during piperazine coupling requires chromatographic purification.
Quinoxaline derivatives exhibit pronounced activity against tyrosine kinases, including fibroblast growth factor receptor 1 (FGFR1). In vitro assays demonstrate that 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline inhibits FGFR1 with an IC of 8 nM, comparable to the reference inhibitor TKI258 . Structural analogs with smaller substituents on the pyrimidine ring show enhanced selectivity for cancer cell lines over normal cells (Table 1) .
Table 1: Cytotoxic Activity of Quinoxaline Derivatives Against Cancer Cell Lines
| Compound | IC (µM) | Cancer Type |
|---|---|---|
| Reference (TKI258) | 0.008 | FGFR1-Dependent |
| Target Compound | 0.012 | H460 (Lung) |
| Analog A | 0.025 | Hela229 (Cervical) |
Anxiolytic and Neurological Effects
Pharmacophore modeling aligns the compound’s structure with diazepam, suggesting affinity for γ-aminobutyric acid (GABA) receptors. In vivo studies in murine models reveal a 40% reduction in anxiety-like behaviors at 10 mg/kg, with no observed sedation or motor impairment . ADMET profiling predicts favorable blood-brain barrier penetration and low acute oral toxicity (LD > 500 mg/kg) .
Pharmacological Applications
Oncology
The compound’s dual mechanism—kinase inhibition and apoptosis induction—positions it as a candidate for targeted cancer therapies. Molecular docking simulations reveal hydrophobic interactions with FGFR1’s ATP-binding pocket and hydrogen bonds with Asp641 and Ala564 .
Neuropsychiatry
GABAergic modulation supports investigational use in anxiety disorders. Comparative studies show 70% of diazepam’s efficacy at equivalent doses, with reduced dependence liability .
Infectious Diseases
Efflux pump inhibition in C. albicans suggests utility in overcoming antifungal resistance. Combinatorial regimens with azoles are under preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume